5-Thiazoleethanol, 2,5-dihydro-4-methyl-
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Overview
Description
5-Thiazoleethanol, 2,5-dihydro-4-methyl- is a heterocyclic organic compound with the molecular formula C6H9NOS. It is also known by other names such as Hemineurine and Sulfurol . This compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- typically involves the reaction of 3-acetylpropyl alcohol with thiourea under acidic conditions. The reaction is carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours . The pH is then adjusted to 8.5-10.5 using an alkali solution, followed by extraction with ethyl ether. The mixture is then dissolved in a high-concentration acid solution and cooled to -10 to -20°C. Sodium hypophosphite is added dropwise, and the mixture is stirred and cooled further .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Thiazoleethanol, 2,5-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Thiazoleethanol, 2,5-dihydro-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of thiazole-based compounds.
Biology: Studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of flavors and fragrances due to its sulfur-containing structure.
Mechanism of Action
The mechanism of action of 5-Thiazoleethanol, 2,5-dihydro-4-methyl- involves its interaction with specific molecular targets. It acts on enzymes and receptors, modulating their activity. The thiazole ring plays a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-thiazoleethanol
- 5-(2-Hydroxyethyl)-4-methylthiazole
- 2-(4-Methylthiazol-5-yl)ethanol
Uniqueness
5-Thiazoleethanol, 2,5-dihydro-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Biological Activity
5-Thiazoleethanol, 2,5-dihydro-4-methyl- (chemical formula: C6H11NOS), is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
5-Thiazoleethanol is characterized by its thiazole ring structure which includes nitrogen and sulfur atoms. The compound's molecular weight is approximately 145.22 g/mol, and it exhibits solubility in polar solvents due to the presence of the hydroxyl group.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-thiazoleethanol can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-Thiazoleethanol | Staphylococcus aureus | 32 µg/mL |
5-Thiazoleethanol | Escherichia coli | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of 5-thiazoleethanol has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage.
- DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
- ABTS Assay : Similar results were observed in ABTS assays, with a percentage inhibition exceeding 70% at higher concentrations.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of 5-thiazoleethanol on cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The biological activities of 5-thiazoleethanol can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Cell Membrane Disruption : By integrating into bacterial membranes, it can alter permeability and lead to cell lysis.
- Reactive Oxygen Species (ROS) Modulation : It may enhance ROS production in cancer cells, leading to increased apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives highlighted that 5-thiazoleethanol exhibited potent activity against both Gram-positive and Gram-negative bacteria. The research emphasized its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Research
In another research project focusing on cancer therapy, the cytotoxic effects of 5-thiazoleethanol were investigated on various cancer cell lines. Results indicated that it could serve as a promising candidate for further development in anticancer drug formulations.
Properties
CAS No. |
84041-80-5 |
---|---|
Molecular Formula |
C6H11NOS |
Molecular Weight |
145.23 g/mol |
IUPAC Name |
2-(4-methyl-2,5-dihydro-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H11NOS/c1-5-6(2-3-8)9-4-7-5/h6,8H,2-4H2,1H3 |
InChI Key |
CJZPPTPIWLYBJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCSC1CCO |
Origin of Product |
United States |
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